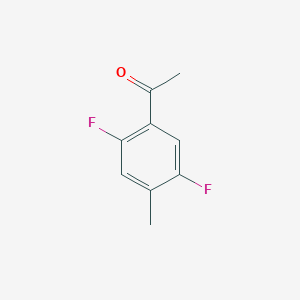

1-(2,5-Difluoro-4-methylphenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,5-Difluoro-4-methylphenyl)ethanone is an organic compound with the molecular formula C9H8F2O It is a derivative of ethanone, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions and a methyl group at the 4 position

Méthodes De Préparation

The synthesis of 1-(2,5-Difluoro-4-methylphenyl)ethanone typically involves the fluorination of 4-methylacetophenone. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane, with the temperature maintained between 0°C and room temperature to ensure selective fluorination at the desired positions .

Industrial production methods may involve more scalable processes, such as continuous flow reactors, to achieve higher yields and purity. These methods often employ similar fluorinating agents but optimize reaction conditions to enhance efficiency and reduce costs.

Analyse Des Réactions Chimiques

1-(2,5-Difluoro-4-methylphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atoms under appropriate conditions.

Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but generally include alcohols, carboxylic acids, and substituted derivatives .

Applications De Recherche Scientifique

1-(2,5-Difluoro-4-methylphenyl)ethanone has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.

Medicine: Research explores its potential as a precursor for developing new drugs, particularly those targeting specific enzymes or receptors.

Mécanisme D'action

The mechanism by which 1-(2,5-Difluoro-4-methylphenyl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, making it a potent inhibitor or modulator of certain biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

1-(2,5-Difluoro-4-methylphenyl)ethanone can be compared with other fluorinated ethanones, such as:

1-(2,6-Difluoro-4-methylphenyl)ethanone: Similar in structure but with fluorine atoms at different positions, affecting its reactivity and applications.

1-(2,5-Difluoro-4-chlorophenyl)ethanone:

1-(2,5-Difluoro-4-methoxyphenyl)ethanone: The presence of a methoxy group introduces different electronic effects, influencing its behavior in reactions.

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.

Activité Biologique

1-(2,5-Difluoro-4-methylphenyl)ethanone, also known as a difluorinated ketone, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and other relevant findings from recent studies.

- Chemical Formula : C9H8F2O

- CAS Number : 178696-17-8

- Molecular Weight : 182.16 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The presence of fluorine atoms enhances lipophilicity and may influence binding affinity to target proteins. The compound is believed to interfere with cellular processes by modulating enzyme activities and disrupting signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.

- Cytotoxicity Assays :

- The compound exhibited an IC50 value of approximately 5.13 µM in C6 glioma cells, indicating potent cytotoxicity compared to standard chemotherapeutic agents like 5-fluorouracil (IC50 = 8.34 µM) .

- Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells, with a notable percentage undergoing late apoptosis .

Phytotoxic Activity

In addition to its anticancer properties, this compound has shown phytotoxic effects. Studies indicate that it can inhibit germination and growth in various plant species.

- Germination Inhibition :

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 5.13 | Induces apoptosis in glioma cells |

| 5-Fluorouracil | 8.34 | Inhibits RNA synthesis; used in cancer therapy |

| Propiophenone | <0.1 | Inhibits germination; phytotoxic effects observed |

Case Studies and Research Findings

Several case studies have been conducted to further elucidate the biological activity of this compound:

- Cytotoxic Effects on Cancer Cells :

-

Phytotoxicity Assessments :

- Research indicated that this compound significantly inhibits radicle and hypocotyl growth across multiple plant species at varying concentrations .

- The effective concentration required to induce half-maximal inhibition (IC50) was determined to be around 0.1 mM, highlighting its potential as a herbicide.

Propriétés

IUPAC Name |

1-(2,5-difluoro-4-methylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c1-5-3-9(11)7(6(2)12)4-8(5)10/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXDPAKYZUVNLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)C(=O)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.